2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and a cyclopropyl-hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms at specific positions.
Preparation of the cyclopropyl-hydroxypropyl intermediate:
Coupling reaction: The final step involves coupling the two intermediates through an acetamide linkage.
The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide can be compared with other similar compounds, such as:
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
2-(2-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide: Lacks the chlorine atom, which may influence its properties and applications.
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxypropyl)acetamide: Lacks the cyclopropyl group, which may alter its stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-14(19,9-5-6-9)8-17-13(18)7-10-11(15)3-2-4-12(10)16/h2-4,9,19H,5-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVQTGSPAIRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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